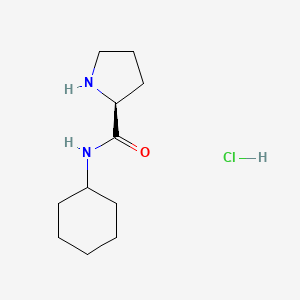

(2S)-N-cyclohexylpyrrolidine-2-carboxamide hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(2S)-N-cyclohexylpyrrolidine-2-carboxamide hydrochloride is a chemical compound that belongs to the class of pyrrolidine derivatives. It is characterized by the presence of a cyclohexyl group attached to the nitrogen atom of the pyrrolidine ring and a carboxamide group at the second position of the ring. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-N-cyclohexylpyrrolidine-2-carboxamide hydrochloride typically involves the following steps:

Formation of Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a [3 + 2] cycloaddition reaction involving an appropriate diene and a nitrile oxide.

Introduction of Cyclohexyl Group: The cyclohexyl group is introduced via a nucleophilic substitution reaction where a cyclohexyl halide reacts with the nitrogen atom of the pyrrolidine ring.

Carboxamide Formation: The carboxamide group is formed by reacting the intermediate with a suitable carboxylic acid derivative under amide coupling conditions.

Hydrochloride Salt Formation: Finally, the hydrochloride salt is obtained by treating the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Analyse Des Réactions Chimiques

3.1. Enzymatic Inhibition

Research indicates that (2S)-N-cyclohexylpyrrolidine-2-carboxamide hydrochloride acts as an inhibitor of the enzyme InhA, which is crucial in the fatty acid biosynthesis pathway of Mycobacterium tuberculosis.

-

Mechanism of Action : The compound forms a hydrogen-bonding network with the enzyme's active site, particularly interacting with the catalytic residue Tyr158 and the NAD+ cofactor, which stabilizes its binding and enhances inhibitory potency .

3.2. Aldol Reactions

The compound can also participate in aldol reactions when used as a catalyst or reactant, leading to various proline derivatives:

-

Reaction Conditions : Typical conditions involve using solvents like dichloromethane and acidic or basic catalysts to facilitate the reaction between aldehydes and ketones .

3.3. Michael Additions

This compound has been utilized in Michael addition reactions, where it can act as both a nucleophile and a catalyst:

-

Reagents : The reaction generally involves α,β-unsaturated carbonyl compounds reacting with nucleophiles such as amines or alcohols under basic conditions.

Characterization Techniques

Characterization of this compound is performed using various analytical techniques:

4.1. Nuclear Magnetic Resonance (NMR)

NMR spectroscopy provides insights into the molecular structure and confirms the presence of functional groups:

| NMR Type | Chemical Shift (δ) |

|---|---|

| ^1H NMR | 1.80 - 4.26 |

| ^13C NMR | 23.6 - 174.6 |

4.2. Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation patterns of the compound, confirming its identity.

4.3. Infrared Spectroscopy (IR)

IR spectroscopy helps identify functional groups present in the compound through characteristic absorption peaks.

Applications De Recherche Scientifique

(2S)-N-cyclohexylpyrrolidine-2-carboxamide hydrochloride has a wide range of applications in scientific research:

Mécanisme D'action

The mechanism of action of (2S)-N-cyclohexylpyrrolidine-2-carboxamide hydrochloride involves its interaction with specific molecular targets. It is believed to modulate the activity of certain enzymes and receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in the inhibition of inflammatory mediators and modulation of cellular signaling pathways .

Comparaison Avec Des Composés Similaires

Similar Compounds

Pyrrolidine-2-carboxamide derivatives: These compounds share the pyrrolidine ring and carboxamide group but differ in the substituents attached to the nitrogen atom.

Cyclohexyl derivatives: Compounds with a cyclohexyl group attached to different functional groups or ring systems.

Uniqueness

(2S)-N-cyclohexylpyrrolidine-2-carboxamide hydrochloride is unique due to the specific combination of the cyclohexyl group and the pyrrolidine-2-carboxamide structure. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Activité Biologique

(2S)-N-cyclohexylpyrrolidine-2-carboxamide hydrochloride is a compound with notable biological activities, primarily studied for its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique pyrrolidine structure, which includes a cyclohexyl group and a carboxamide functional group. The hydrochloride form enhances its solubility and stability, making it suitable for various applications in medicinal chemistry and pharmacology.

The biological effects of this compound are believed to result from its interaction with specific molecular targets. Preliminary studies suggest that it modulates the activity of certain enzymes and receptors, which may lead to its observed biological effects, including:

- Inhibition of inflammatory mediators : The compound appears to influence pathways involved in inflammation.

- Modulation of cellular signaling pathways : It may affect various signaling cascades crucial for cellular responses.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Anti-inflammatory properties : The compound has been shown to reduce inflammatory responses in various models.

- Neurotransmitter modulation : Similar compounds have demonstrated effects on neurotransmitter systems, suggesting potential impacts on mood and cognitive functions.

- Antioxidant activity : Its structure may confer protective effects against oxidative stress, contributing to overall cellular health .

In Vitro Studies

Several studies have evaluated the biological activity of this compound:

- Anti-inflammatory Effects : In vitro experiments demonstrated that the compound significantly reduced the production of pro-inflammatory cytokines in macrophage cultures, indicating its potential as an anti-inflammatory agent.

- Neuroprotective Effects : Studies on neuronal cell lines showed that treatment with the compound resulted in decreased cell death under oxidative stress conditions, suggesting neuroprotective properties.

Case Studies

A notable case study involved the use of this compound in a murine model of chronic pain. The compound was administered to assess its analgesic effects. Results indicated a significant reduction in pain-related behaviors compared to control groups, supporting its potential as a therapeutic agent for pain management .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities and unique aspects of this compound compared to related compounds:

| Compound Name | Structure Features | Unique Aspects | Biological Activity |

|---|---|---|---|

| This compound | Pyrrolidine with cyclohexyl group | Enhanced solubility and stability | Anti-inflammatory, neuroprotective |

| (2S,4R)-4-cyclohexylpyrrolidine-2-carboxylic acid | Chiral compound with carboxylic acid | Significant antioxidant properties | Modulates neurotransmitter systems |

| N-(phenylsulfonyl) amino acids | Lacks stereochemistry | Less specific binding properties | Inhibits aldose reductase |

Propriétés

IUPAC Name |

(2S)-N-cyclohexylpyrrolidine-2-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O.ClH/c14-11(10-7-4-8-12-10)13-9-5-2-1-3-6-9;/h9-10,12H,1-8H2,(H,13,14);1H/t10-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQJOAQDAPAQVCP-PPHPATTJSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)C2CCCN2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)NC(=O)[C@@H]2CCCN2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.